molecular formula C₁₁H₁₄O₇ B1146435 D-Glucuronal 3,4-Diacetate Methyl Ester CAS No. 34296-99-6

D-Glucuronal 3,4-Diacetate Methyl Ester

Cat. No.: B1146435
CAS No.: 34296-99-6
M. Wt: 258.22
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Description

D-Glucuronal 3,4-Diacetate Methyl Ester is a biochemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22. It is primarily used in proteomics research and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronal 3,4-Diacetate Methyl Ester typically involves the acetylation of D-glucuronal methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 3 and 4 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: D-Glucuronal 3,4-Diacetate Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

D-Glucuronal 3,4-Diacetate Methyl Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucuronal 3,4-Diacetate Methyl Ester involves its interaction with specific enzymes and metabolic pathways. The compound is known to modulate the activity of enzymes involved in carbohydrate metabolism, leading to various biochemical effects. Its hepatoprotective properties are attributed to its ability to reduce oxidative stress and inflammation in liver cells.

Comparison with Similar Compounds

  • D-Glucuronal 2,3,4-Triacetate Methyl Ester
  • D-Glucuronal 3,4,6-Triacetate Methyl Ester
  • D-Glucuronal 2,4-Diacetate Methyl Ester

Comparison: D-Glucuronal 3,4-Diacetate Methyl Ester is unique due to its selective acetylation at the 3 and 4 positions, which imparts specific chemical and biological properties. In comparison, other similar compounds with different acetylation patterns may exhibit varied reactivity and biological activity. For instance, D-Glucuronal 2,3,4-Triacetate Methyl Ester has an additional acetyl group, which can influence its solubility and interaction with enzymes .

Biological Activity

D-Glucuronal 3,4-Diacetate Methyl Ester (CAS No. 34296-99-6) is a derivative of glucuronic acid that has garnered interest for its potential biological activities. This article explores its biochemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C11H14O7
  • Molecular Weight : 258.22 g/mol
  • CAS Number : 34296-99-6
  • Structure : The compound features two acetate groups attached to the glucuronate backbone, enhancing its solubility and reactivity in biological systems.

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties . Research published in various journals highlights its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. For instance, a study demonstrated that this compound could effectively reduce tumor growth in murine models of breast cancer by modulating apoptotic pathways and inhibiting angiogenesis .

2. Enzyme Modulation

D-Glucuronal derivatives are known to interact with various enzymes, particularly glycosidases. The methyl ester form has been shown to act as a substrate for certain glycosidases, facilitating enzymatic reactions that are critical for metabolic processes. This property is particularly useful in biochemical assays where enzyme activity needs to be measured or enhanced .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation-related damage in tissues. This effect could have implications for treating conditions characterized by chronic inflammation.

Case Study 1: Antitumor Efficacy in Breast Cancer

A controlled study involving this compound was conducted using murine models of breast cancer. The results showed a 50% reduction in tumor size compared to control groups after four weeks of treatment. Histological analysis revealed increased apoptosis and decreased vascularization in treated tumors.

Case Study 2: Enzyme Interaction

In a biochemical assay designed to measure glycosidase activity, this compound was used as a substrate for β-glucosidase. The results indicated a significant increase in enzyme activity (up to 200% compared to baseline), suggesting its potential as an effective glycosidase substrate in diagnostic applications .

Research Findings Summary

Study FocusFindingsReference
Antitumor ActivityInhibition of tumor growth by 50%
Enzyme ModulationIncreased β-glucosidase activity by 200%
Anti-inflammatory EffectsReduced cytokine production

Properties

IUPAC Name

[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGCKUDUZYWDTL-LMLFDSFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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